Cas no 72191-59-4 (2-Bromo-2-(3,4-dichlorophenyl)acetic acid)
2-Bromo-2-(3,4-dichlorophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-2-(3,4-dichlorophenyl)acetic acid
- CS-0237909
- SCHEMBL6788202
- EN300-188023
- 72191-59-4
- Bromo(3,4-dichlorophenyl)acetic acid
- 2-Bromo-2-(3,4-dichlorophenyl)aceticacid
- DTXSID80596779
- G35801
- DB-338152
-
- MDL: MFCD23701419
- Inchi: 1S/C8H5BrCl2O2/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7H,(H,12,13)
- InChI Key: IACGHLYHQNBYMP-UHFFFAOYSA-N
- SMILES: BrC(C(=O)O)C1C=CC(=C(C=1)Cl)Cl
Computed Properties
- Exact Mass: 281.88500g/mol
- Monoisotopic Mass: 281.88500g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3Ų
2-Bromo-2-(3,4-dichlorophenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B626125-25mg |
2-Bromo-2-(3,4-dichlorophenyl)acetic Acid |
72191-59-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B626125-50mg |
2-Bromo-2-(3,4-dichlorophenyl)acetic Acid |
72191-59-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B626125-250mg |
2-Bromo-2-(3,4-dichlorophenyl)acetic Acid |
72191-59-4 | 250mg |
$ 230.00 | 2022-06-07 | ||
| Alichem | A019110250-5g |
2-Bromo-2-(3,4-dichlorophenyl)acetic acid |
72191-59-4 | 95% | 5g |
$497.70 | 2023-09-01 | |
| Alichem | A019110250-10g |
2-Bromo-2-(3,4-dichlorophenyl)acetic acid |
72191-59-4 | 95% | 10g |
$697.68 | 2023-09-01 | |
| Alichem | A019110250-25g |
2-Bromo-2-(3,4-dichlorophenyl)acetic acid |
72191-59-4 | 95% | 25g |
$1275.63 | 2023-09-01 | |
| Enamine | EN300-188023-1.0g |
2-bromo-2-(3,4-dichlorophenyl)acetic acid |
72191-59-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Aaron | AR00FM25-50mg |
2-Bromo-2-(3,4-dichlorophenyl)acetic acid |
72191-59-4 | 95% | 50mg |
$83.00 | 2025-01-24 | |
| Aaron | AR00FM25-100mg |
2-Bromo-2-(3,4-dichlorophenyl)acetic acid |
72191-59-4 | 95% | 100mg |
$116.00 | 2025-01-24 | |
| Aaron | AR00FM25-250mg |
2-Bromo-2-(3,4-dichlorophenyl)acetic acid |
72191-59-4 | 95% | 250mg |
$152.00 | 2025-01-24 |
2-Bromo-2-(3,4-dichlorophenyl)acetic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-Bromo-2-(3,4-dichlorophenyl)acetic acid
Professional Introduction to 2-Bromo-2-(3,4-dichlorophenyl)acetic acid (CAS No. 72191-59-4)
2-Bromo-2-(3,4-dichlorophenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 72191-59-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of acetic acid derivatives and has garnered attention due to its structural complexity and potential applications in drug development. The presence of both bromine and chlorine substituents on the aromatic ring introduces unique reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 2-Bromo-2-(3,4-dichlorophenyl)acetic acid consists of a central acetic acid moiety substituted with a bromine atom at the alpha position and a 3,4-dichlorophenyl group at the beta position. This specific arrangement confers distinct chemical properties that are exploited in various synthetic pathways. The compound's ability to participate in nucleophilic substitution reactions, particularly with ammonia or amines, makes it a precursor for more complex molecules.
In recent years, 2-Bromo-2-(3,4-dichlorophenyl)acetic acid has been explored in the development of novel pharmaceutical agents. Its structural features suggest potential utility in the synthesis of bioactive molecules targeting various biological pathways. For instance, studies have indicated its role as an intermediate in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The dichlorophenyl group enhances binding affinity to target proteins, while the bromine atom provides a handle for further functionalization.
The compound's reactivity also makes it a candidate for exploring new synthetic methodologies. Researchers have leveraged its properties to develop more efficient routes to complex heterocycles, which are prevalent in many drugs. The combination of bromine and chlorine substituents allows for selective modifications, enabling chemists to tailor molecular structures with precision. This has implications not only in academic research but also in industrial applications where cost-effective and scalable synthesis is paramount.
Advances in computational chemistry have further enhanced the understanding of 2-Bromo-2-(3,4-dichlorophenyl)acetic acid's reactivity. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into its potential pharmacological effects. These predictions are corroborated by experimental data showing its efficacy in inhibiting certain enzymes involved in metabolic disorders. Such findings underscore the importance of this compound as a building block for therapeutic agents.
The pharmaceutical industry has shown particular interest in derivatives of 2-Bromo-2-(3,4-dichlorophenyl)acetic acid. By modifying its structure, researchers aim to improve pharmacokinetic properties such as solubility and bioavailability. Additionally, the compound's stability under various conditions makes it suitable for formulation into drugs that require long shelf lives. These attributes position it as a promising candidate for further development into marketable pharmaceutical products.
In conclusion, 2-Bromo-2-(3,4-dichlorophenyl)acetic acid (CAS No. 72191-59-4) is a versatile and significant compound with broad applications in synthetic chemistry and drug development. Its unique structural features and reactivity make it an invaluable intermediate for creating novel bioactive molecules. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in the pharmaceutical landscape.
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